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molecular formula C6H15B3O3 B1330498 Triethylboroxine CAS No. 3043-60-5

Triethylboroxine

Cat. No. B1330498
M. Wt: 167.6 g/mol
InChI Key: QVRPRGWIJQKENN-UHFFFAOYSA-N
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Patent
US04952714

Procedure details

A 500 cc round bottom flask was equipped with water cooled reflux condenser an electrically heated mantle, and a nitrogen bubbler to maintain an inert atmosphere. To the flask under nitrogen was added 70.0 g of B2O3 (Aldrich Gold Label) which had been ground to a powder in a mortar under dry nitrogen. Neat triethylborane (100.0 g) was added to the boron oxide all at one time and the reaction flask was set up for refluxing. Reflux was continued for 5 days at which point the reflux condenser was changed for a distillation condenser and the liquid was distilled in two fractions. The second fraction yielded 60 cc of a colorless liquid which distilled at 148° C. The H-1 and B-11 NMR of the second fraction indicated that it was pure triethylboroxine.
[Compound]
Name
B2O3
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([B:3]([CH2:6][CH3:7])CC)C.[B]=O.[OH2:10]>>[CH2:6]([B:3]1[O:10][B:3]([CH2:6][CH3:7])[O:10][B:3]([CH2:6][CH3:7])[O:10]1)[CH3:7] |^1:7|

Inputs

Step One
Name
B2O3
Quantity
70 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)B(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser an electrically heated mantle, and a nitrogen bubbler
TEMPERATURE
Type
TEMPERATURE
Details
to maintain an inert atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
for refluxing
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CUSTOM
Type
CUSTOM
Details
the reflux condenser was changed for a distillation condenser
DISTILLATION
Type
DISTILLATION
Details
the liquid was distilled in two fractions

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C)B1OB(OB(O1)CC)CC
Measurements
Type Value Analysis
AMOUNT: VOLUME 60 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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